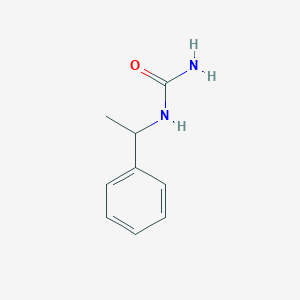

(R)-1-(1-phenylethyl)urea

Vue d'ensemble

Description

®-1-(1-Phenylethyl)urea is an organic compound characterized by the presence of a urea group attached to a chiral center bearing a phenylethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ®-1-(1-Phenylethyl)urea can be synthesized through several methods. One common approach involves the reaction of ®-1-phenylethylamine with an isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and can be catalyzed by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of ®-1-(1-phenylethyl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: ®-1-(1-Phenylethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert the urea group to amines.

Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed:

Oxidation: Oxidized urea derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenylethyl urea derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Agents

Research indicates that derivatives of (R)-1-(1-phenylethyl)urea exhibit significant antibacterial properties against various pathogens. Notably, studies have shown promising results against strains such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Staphylococcus aureus. Molecular docking studies have elucidated the binding mechanisms of these compounds, indicating their potential as new antimicrobial agents .

2. Enzyme Inhibition

One of the most notable applications of this compound is its role as an inhibitor of casein kinases (CKs), particularly CK1δ and CK2α. These enzymes are involved in critical cellular processes such as proliferation and differentiation. The compound has shown promise in anti-cancer research by inhibiting these kinases, suggesting a pathway for developing targeted cancer therapies .

3. CRAC Channel Inhibition

Recent studies have identified this compound as a novel inhibitor of calcium release-activated calcium (CRAC) channels by specifically targeting ORAI1. This inhibition can modulate immune responses, making it a candidate for therapeutic interventions in immune-related disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves reacting (R)-1-phenylethylamine with an isocyanate under mild conditions. Various derivatives have been synthesized to enhance biological activity or target specific pathways:

| Derivative | Structure Features | Biological Activity |

|---|---|---|

| 1-Phenyl-3-(2-phenylethyl)urea | Contains a 2-phenylethyl substituent | Exhibits distinct crystal structures |

| 1-Methyl-3-(1-phenylethyl)urea | Methyl group at nitrogen | Enhanced solubility and altered activity |

| 1-Benzyl-3-(1-phenylethyl)urea | Benzyl substituent | Different interaction profiles in assays |

These derivatives demonstrate how structural modifications can significantly influence biological activities and applications in medicinal chemistry .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study screened various urea derivatives, including those based on this compound, against multiple bacterial strains. The results indicated that certain derivatives exhibited over 90% growth inhibition against Acinetobacter baumannii, highlighting their potential as effective antimicrobial agents .

Case Study 2: Cancer Research

Inhibitory effects on CKs were evaluated using high-throughput screening methods where this compound showed significant promise in reducing cell proliferation in cancer cell lines. This positions the compound as a potential lead structure for developing novel anti-cancer drugs targeting CK pathways .

Mécanisme D'action

The mechanism of action of ®-1-(1-Phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

(S)-1-(1-Phenylethyl)urea: The enantiomer of ®-1-(1-phenylethyl)urea, which may exhibit different biological activities due to its chiral nature.

N-Phenylurea: A simpler analog lacking the chiral center and phenylethyl group.

N,N’-Diphenylurea: A related compound with two phenyl groups attached to the urea moiety.

Uniqueness: ®-1-(1-Phenylethyl)urea is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Activité Biologique

(R)-1-(1-phenylethyl)urea, also referred to as 1-phenyl-3-(1-phenylethyl)urea, is a compound that has garnered attention for its biological activity, particularly as a novel inhibitor of calcium release-activated calcium (CRAC) channels. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SARs), and potential therapeutic applications based on recent research findings.

This compound primarily functions by inhibiting CRAC channels, specifically targeting the ORAI1 protein. These channels are crucial for calcium influx in various immune cells, making them significant in the context of immune responses and disorders. The compound's mechanism was elucidated through high-throughput screening on HEK293 cells that stably express both ORAI1 and STIM1, revealing that it effectively decreases intracellular calcium levels induced by channel activation .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound derivatives have highlighted several key findings:

- Alkyl Substituents : The presence of an alkyl group at the α-position of the benzylic amine is essential for enhancing Ca²⁺ influx inhibition.

- Configuration : The S-enantiomer exhibits superior potency compared to the R-enantiomer.

- Electron-Drawing vs. Electron-Donating Groups : Substituents on the right side of the molecule that are electron-donating enhance inhibitory activity compared to those that are electron-withdrawing.

- N-H Group : Interestingly, the free N-H group in urea is not necessary for maintaining high potency against Ca²⁺ influx inhibition .

Biological Activity Overview

The biological activities associated with this compound include:

- Inhibition of CRAC Channels : The compound showed an IC₅₀ value of approximately 3.25 µmol/L for inhibiting Ca²⁺ influx through CRAC channels in Jurkat cells expressing ORAI1 .

- Immune Modulation : It has demonstrated potential in modulating immune responses, particularly in inhibiting IL-2 production in activated T-cells, which is crucial for T-cell proliferation and survival .

- Low Cytotoxicity : Derivatives of this compound have been reported to exhibit low cytotoxicity while retaining their ability to inhibit immune responses, making them attractive candidates for therapeutic development .

Comparative Analysis of Derivatives

A comparative analysis of various derivatives provides insights into their biological activities:

| Compound | IC₅₀ (µmol/L) | IL-2 Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | 3.25 | Moderate | Low |

| Derivative 5b | 2.50 | High | Very Low |

| Derivative 7l | 0.013 | Excellent | Low |

This table illustrates how structural modifications can significantly impact the biological efficacy and safety profile of urea derivatives.

Case Studies

One notable study involved a series of high-throughput screenings that identified multiple derivatives with potent complement-inhibiting activities. For instance, compound 7l was shown to inhibit C9 deposition effectively across various pathways with an IC₅₀ as low as 13 nM, indicating its potential utility in treating complement-mediated diseases .

Another case study focused on evaluating the antimicrobial properties of urea derivatives against various bacterial strains. Some derivatives exhibited promising growth inhibition against pathogens such as Acinetobacter baumannii, highlighting their potential as antimicrobial agents .

Propriétés

IUPAC Name |

[(1R)-1-phenylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVBVEKNACPPAB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.